![molecular formula C18H18N2O5S2 B2507574 N-(4-{[2-(呋喃-2-基)-2-(噻吩-3-基)乙基]磺酰氨基}苯基)甲基氨基甲酸酯 CAS No. 2097918-46-0](/img/structure/B2507574.png)

N-(4-{[2-(呋喃-2-基)-2-(噻吩-3-基)乙基]磺酰氨基}苯基)甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

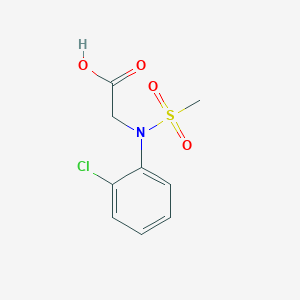

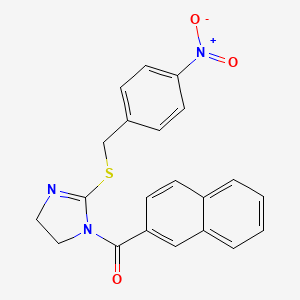

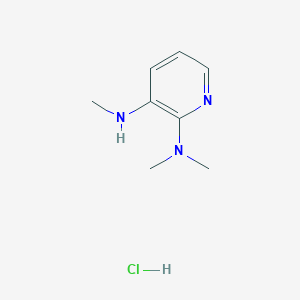

The compound "methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate" is a complex molecule that appears to be a derivative of carbamate. Carbamates are a class of organic compounds which are esters of carbamic acid and have a wide range of applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis. The structure of the compound suggests that it contains both furan and thiophene moieties, which are heterocyclic aromatic rings, as well as a sulfamoyl group, which is a functional group containing sulfur and nitrogen.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the synthesis of related carbamate compounds. For instance, "N-Methyl-N-(o-nitrophenyl)carbamates" are described as photoremovable alcohol protecting groups that can be incorporated by chemical coupling of the corresponding alcohol to N-methyl-N-(o-nitrophenyl)carbamoyl chloride, suggesting a potential route for synthesizing similar compounds . This information could be extrapolated to hypothesize a synthesis route for the compound , potentially involving the coupling of an alcohol with a suitably substituted carbamoyl chloride.

Molecular Structure Analysis

The molecular structure of carbamates typically includes a carbonyl group (C=O) linked to an amine group (N-H) and an alkoxy group (O-R). The presence of furan and thiophene rings in the compound would contribute to its aromatic character and potentially affect its electronic properties. The sulfamoyl group would introduce both steric and electronic effects due to its size and the presence of electronegative atoms such as sulfur and nitrogen.

Chemical Reactions Analysis

Carbamates are known to undergo various chemical reactions, including hydrolysis to form amines and carbon dioxide, as well as reactions with isocyanates to form urea derivatives . The specific reactivity of "methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate" would depend on the influence of the furan and thiophene rings, as well as the sulfamoyl group, on the reactivity of the carbamate moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their structure. The presence of aromatic rings such as furan and thiophene is likely to increase the compound's stability and may affect its solubility in organic solvents. The method described for the determination of various carbamate compounds using high-performance liquid chromatography (HPLC) with ultraviolet detection suggests that similar analytical techniques could be applied to the compound .

科学研究应用

合成和抗菌活性

已经合成并显示出显着的抗菌活性的磺胺杂交体研究,结合类似于目标化合物的结构。例如,带有氨基甲酸酯/酰基-硫脲支架的新型磺胺衍生物的合成展示了有希望的抗菌特性,突出了此类化合物在开发新的抗菌剂中的潜力(Hussein, 2018)。

光物理性质和应用

对具有呋喃和噻吩部分的化合物的(与目标化合物类似)的光物理性质的研究已导致染料敏化太阳能电池的应用。已经合成了带有呋喃和噻吩连接体的吩噻嗪衍生物,显示出基于所用共轭连接体的器件性能的变化,表明在光伏应用中的潜力(Kim et al., 2011)。

化学合成和改性

目标化合物的结构有利于各种合成和改性策略。对类似结构的研究集中在呋喃的γ-羟基丁内酯的区域控制合成,展示了呋喃和噻吩衍生物在合成化学中的多功能性(Kotzabasaki et al., 2016)。此外,从相关前体合成香豆素和色烯的氨基甲酸酯衍生物强调了此类化合物在创建多种有机分子中的潜力(Velikorodov & Imasheva, 2008)。

前药开发

带有氨基甲酸酯部分的化合物(与目标化合物相关)已被探索作为前药,以增强活性药物成分的药理特征。这种方法已针对抗幽门螺杆菌剂进行了特别研究,表明氨基甲酸酯衍生物可以显着改善微生物抑制作用,同时降低毒性(Carcanague et al., 2002)。

作用机制

The compound also contains a sulfamoyl group and a carbamate group. Sulfamoyl groups are found in some types of drugs, including certain antibiotics and diuretics. They can bind to enzymes and proteins, potentially altering their function . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, from pesticides to pharmaceuticals. They can inhibit enzymes, particularly acetylcholinesterase, which is essential for nerve function .

未来方向

属性

IUPAC Name |

methyl N-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-4-6-15(7-5-14)27(22,23)19-11-16(13-8-10-26-12-13)17-3-2-9-25-17/h2-10,12,16,19H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQORVCKNHNVQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)

![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)